molecular formula C20H14N2O5S B3534064 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

Cat. No. B3534064
M. Wt: 394.4 g/mol
InChI Key: KVJUYOYKECRTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid, also known as OTBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. OTBA is a thiazole-containing molecule that belongs to the class of compounds known as benzothiazoles.

Mechanism of Action

The mechanism of action of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and differentiation. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a key role in the degradation of proteins. It has also been shown to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying the structure of chromatin.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses, such as the Zika virus. In addition, 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has a well-defined chemical structure. This makes it a useful tool for studying the biochemical and physiological effects of the compound. However, there are also some limitations to the use of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid. One area of interest is the development of more potent and selective inhibitors of the proteasome and histone deacetylases. Another area of interest is the investigation of the potential therapeutic applications of 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in various fields of medicine, such as cancer, inflammation, and viral infections. Finally, the development of new methods for administering 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid in vivo, such as the use of nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.

Scientific Research Applications

4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid has also been investigated for its ability to inhibit the activity of certain enzymes, such as the proteasome and histone deacetylases, which are involved in the regulation of cell growth and differentiation.

properties

IUPAC Name

4-oxo-4-[[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S/c23-17(7-8-18(24)25)22-20-21-15(10-28-20)14-9-13-12-4-2-1-3-11(12)5-6-16(13)27-19(14)26/h1-6,9-10H,7-8H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUYOYKECRTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 3
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 4
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 5
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid
Reactant of Route 6
4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid

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